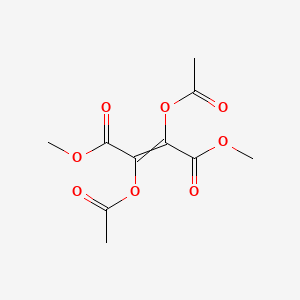
Thymolphthaleinmonophosphatedisodiumsalt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymolphthaleinmonophosphatedisodiumsalt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role as a substrate in enzymatic reactions, particularly in the measurement of acid phosphatase activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thymolphthaleinmonophosphatedisodiumsalt hydrate typically involves the phosphorylation of thymolphthalein. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrate form.
化学反応の分析
Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with controlled pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Thymolphthalein and inorganic phosphate.
Substitution: Various substituted thymolphthalein derivatives.
科学的研究の応用
Thymolphthaleinmonophosphatedisodiumsalt hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to measure acid phosphatase activity.
Biology: Used in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Employed in diagnostic assays to detect enzyme activity in biological samples.
Industry: Utilized in quality control processes to monitor enzyme activity in various products.
作用機序
The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .
類似化合物との比較
Thymolphthalein: The parent compound without the phosphate group.
Thymidine 5′-monophosphate disodium salt hydrate: Another phosphorylated compound used in biochemical assays.
Trimethyl phosphate: A simpler phosphate ester used in various chemical reactions.
Uniqueness: Thymolphthaleinmonophosphatedisodiumsalt hydrate is unique due to its specific use as a substrate for acid phosphatase, providing a reliable method for enzyme activity measurement. Its structural properties and the resulting colorimetric change upon hydrolysis make it particularly valuable in diagnostic and research applications.
特性
分子式 |
C28H31Na2O8P |
|---|---|
分子量 |
572.5 g/mol |
IUPAC名 |
disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
InChIキー |
ZTVAUSFUBJZUFG-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


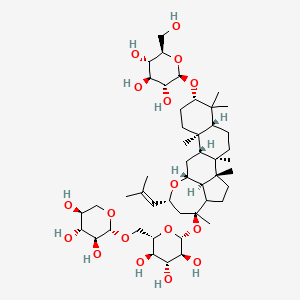
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)
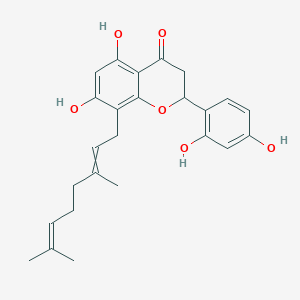

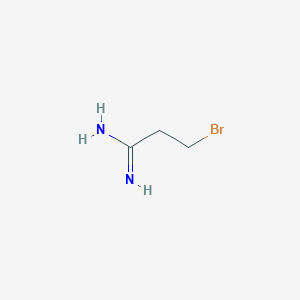
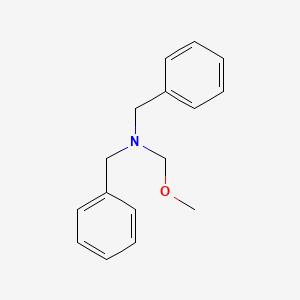
![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)

